molecular formula C12H8FNO3 B6387756 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261911-98-1

5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387756
CAS No.: 1261911-98-1
M. Wt: 233.19 g/mol
InChI Key: VELFZXNONUTYNU-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid (CAS 1267011-08-4) is a nicotinic acid derivative with the molecular formula C12H8FNO3. This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a pyridine-3-carboxylic acid core linked to a fluoro- and hydroxy-substituted phenyl ring, is of significant interest for the design and synthesis of novel kinase inhibitors. Research indicates that analogues based on this core scaffold are explored as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. These kinases play a key role in metabolic diseases, and inhibiting them has emerged as a potential therapeutic strategy for conditions like obesity and type 2 diabetes. The compound is particularly useful for developing structure-activity relationships (SAR) around the core scaffold, enabling researchers to investigate potency and selectivity toward these kinase targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-2-7(3-11(15)4-10)8-1-9(12(16)17)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELFZXNONUTYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687236
Record name 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
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Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-98-1
Record name 3-Pyridinecarboxylic acid, 5-(3-fluoro-5-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Carbonation Approach for Pyridine Core Functionalization

A foundational method involves the lithiation of halogenated pyridine precursors followed by carboxylation. In US5445763A , 3-fluoro-5-lithiopyridines are generated by treating 2,5-dibromo-3-fluoropyridine with organolithium reagents (e.g., n-butyllithium) in tetrahydrofuran (THF) at -80°C to 10°C . Subsequent quenching with carbon dioxide introduces the carboxylic acid group at the 5-position of the pyridine ring (Figure 1).

Reaction Conditions :

  • Temperature : -80°C to 10°C

  • Solvent : THF or diethyl ether

  • Electrophile : CO₂

  • Yield : 60–75% (after chromatography)

This method is advantageous for its regioselectivity but requires stringent temperature control to prevent side reactions.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-fluoro-5-hydroxyphenyl moiety is introduced via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. As described in Chemistry LibreTexts , aryl boronic acids react with halogenated pyridine-carboxylic acids under basic conditions. For example:

Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 50–65%

Table 1 : Key Parameters for Suzuki Coupling

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
Boronic Acid3-Fluoro-5-hydroxyphenyl
Halide Substrate5-Bromo-pyridine-3-carboxylic acid
Solvent SystemDioxane/H₂O
Reaction Time12 hours

This method enables precise control over biaryl bond formation but may require protection of the hydroxyl group to prevent undesired side reactions.

Reductive Amination and Ester Hydrolysis

Alternative routes involve reductive amination of pyridine aldehydes followed by oxidation to carboxylic acids. Sigma-Aldrich product sheets describe the use of pyridine borane complexes for reductive amination, though direct application to this compound requires adaptation:

Steps :

  • Condensation of 5-formylpyridine-3-carboxylate with 3-fluoro-5-hydroxyaniline.

  • Reduction using NaBH₄ or pyridine borane.

  • Hydrolysis of the ester to the carboxylic acid using LiOH or HCl.

Optimization Challenges :

  • Selectivity : Competing reduction of the pyridine ring.

  • Yield : ~40% (over three steps).

Industrial-Scale Production via Continuous Flow Chemistry

Industrial synthesis leverages continuous flow systems to enhance efficiency. A representative protocol involves:

Process :

  • Step 1 : Continuous lithiation of 2,5-dibromo-3-fluoropyridine in THF at -50°C.

  • Step 2 : In-line carboxylation with supercritical CO₂.

  • Step 3 : Suzuki coupling in a packed-bed reactor with immobilized Pd catalysts.

Advantages :

  • Throughput : 1 kg/hour

  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MethodYield (%)Purity (%)Scalability
Lithiation-Carbonation7595Moderate
Suzuki Coupling6597High
Reductive Amination4090Low
Continuous Flow8598High

The Suzuki coupling and continuous flow methods are preferred for large-scale production due to superior yields and scalability.

Crystallization and Purification

Post-synthetic purification is critical. Parchem specifications recommend recrystallization from THF/water mixtures (3:1 v/v) to achieve >99% purity. Crystallographic data from Degruyter confirm that slow evaporation yields block-shaped crystals suitable for X-ray analysis.

Chemical Reactions Analysis

5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, making it a valuable tool in studying enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, further modulating its activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid and related compounds:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-F, 5-OH C₁₂H₈FNO₃ 233.20 (calc.) Enhanced polarity due to hydroxyl; potential for hydrogen bonding
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 4-F C₁₂H₈FNO₂ 217.20 Higher lipophilicity vs. hydroxylated analogues; used in synthesis
5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid 4-OH C₁₂H₉NO₃ 215.21 Lower molecular weight; increased aqueous solubility
5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid 2-F, 4-F C₁₂H₇F₂NO₂ 235.19 (calc.) Greater electronegativity; potential for improved metabolic stability
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 2-Cl, 6-Cl, 5-F C₆H₂Cl₂FNO₂ 209.99 Halogen-rich structure; used in agrochemicals
5-Phenylpyridine-3-carboxylic acid No substituents C₁₂H₉NO₂ 199.21 Non-polar; baseline for comparative studies

Key Observations :

  • Substituent Effects : Fluorine and hydroxyl groups modulate polarity and solubility. For example, 5-(4-hydroxyphenyl)pyridine-3-carboxylic acid exhibits higher aqueous solubility than fluorinated analogues due to the hydroxyl group’s hydrogen-bonding capacity .
  • Lipophilicity : Difluoro-substituted derivatives (e.g., 5-(2,4-difluorophenyl)) show increased lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Electronic Properties : Electron-withdrawing groups (e.g., Cl, CF₃) on the pyridine ring increase the acidity of the carboxylic acid group, influencing binding interactions in biological systems .

Spectral Characterization

  • IR Spectroscopy : Hydroxyl groups show broad absorption near 3300 cm⁻¹, while carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
  • NMR : Fluorine atoms induce distinct splitting patterns in ¹⁹F NMR, and substituent positions influence chemical shifts in ¹H NMR (e.g., aromatic protons near 7–8 ppm) .

Biological Activity

5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8FNO3, with a molecular weight of 233.19 g/mol. The compound features a pyridine ring substituted with a fluorinated phenolic group, contributing to its lipophilicity and bioavailability compared to non-fluorinated analogs. Its functional groups, particularly the hydroxyl and carboxylic acid groups, are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against multiple drug-resistant pathogens. In vitro studies have demonstrated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated in human lung cancer cell lines (A549), where it exhibited notable cytotoxic effects, indicating its potential as a chemotherapeutic agent .
  • Mechanism of Action : The biological activity is likely mediated through interactions with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity to biological targets, which can modulate various biochemical pathways.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of related compounds showed that derivatives similar to this compound exhibited structure-dependent antimicrobial activity against multidrug-resistant strains. The results emphasized the need for further exploration of this compound as a scaffold for developing new antimicrobial agents .

Anticancer Activity

In another study, the compound was tested alongside various derivatives for anticancer efficacy. The results indicated that certain modifications to the structure could enhance its cytotoxic effects against cancer cell lines. This underscores the importance of structural optimization in developing effective cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureKey Features
5-Hydroxyphenylpyridine-3-carboxylic acidStructureLacks fluorine; potential for similar biological activity.
2-Pyridone derivativesStructureDifferent nitrogen positioning; varied biological activities.
Nicotinic acid derivativesStructureSimilar pyridine ring; known for neuroprotective effects.

The unique combination of a fluorinated phenolic moiety with a pyridine core in this compound enhances its pharmacological properties compared to these analogs.

Q & A

Basic: What are the key synthetic routes for 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid?

The synthesis typically involves halogenation and coupling reactions. For example:

  • Trifluoromethylation and halogenation : Pyridine derivatives can be synthesized via selective decarboxylation or trifluoromethylation under controlled conditions (e.g., using CuI or Pd catalysts) .
  • Coupling reactions : Suzuki-Miyaura coupling may link fluorophenyl groups to pyridine rings. Reaction optimization includes solvent selection (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) .
  • Post-functionalization : Hydroxyl groups are introduced via deprotection of protected intermediates (e.g., tert-butyl groups under acidic conditions) .

Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-halogenation, which can lead to byproducts like 5-(2,4-dichloro-5-fluorophenyl) analogs .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Tautomerism : The hydroxyl and carboxylic acid groups may participate in keto-enol tautomerism, altering peak positions in 1H^1H-NMR. Use DMSO-d₆ to stabilize enolic forms .
  • Impurity analysis : LC-MS can detect halogenated byproducts (e.g., chlorine substitution at unintended positions). Compare with reference spectra of structurally similar compounds like 5-(4-fluorophenyl)pyridine-3-carboxylic acid .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like 1-(3-chloro-4-fluorophenyl)methyl-pyrrolidine derivatives .

Methodological Tip : Validate purity (>95%) via elemental analysis and differential scanning calorimetry (DSC) to confirm melting points .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions. For example, the pyridine C3-carboxylic acid shows a distinct 13C^{13}C peak at ~168 ppm .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • High-resolution MS : Confirm molecular weight (e.g., [M+H]+ for C₁₂H₉FNO₃: calc. 246.06, observed 246.05) .

Advanced Application : Use 19F^{19}F-NMR to verify fluorine substitution patterns, referencing 3-fluorophenyl analogs (δ ≈ -115 ppm) .

Advanced: How can computational modeling optimize its pharmacological activity?

  • Docking studies : Model interactions with targets like kinase enzymes (e.g., EGFR) using PyMol or AutoDock. The fluorophenyl group enhances hydrophobic binding, while the carboxylic acid may form hydrogen bonds .
  • QSAR analysis : Correlate substituent positions (e.g., meta-fluoro vs. para-fluoro) with bioactivity. For example, 3-fluoro substitution improves metabolic stability compared to 4-fluoro analogs .
  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) but potential CYP450 inhibition due to the pyridine ring .

Validation : Compare in silico results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Susceptible to hydrolysis of the carboxylic acid group in aqueous media. Store at 2–8°C in airtight containers under nitrogen .
  • Light sensitivity : Protect from UV exposure to prevent degradation of the fluorophenyl moiety .
  • Solubility : Poor in water (<0.1 mg/mL); dissolve in DMSO or ethanol for biological assays .

Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced: How to address low yields in large-scale synthesis?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., PdCl₂) with heterogeneous systems (e.g., Pd/C) to improve recyclability and reduce costs .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps like trifluoromethylation .
  • Byproduct mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap excess halogenating agents .

Case Study : A kilogram-scale synthesis of methyl-6-chloro-5-(trifluoromethyl)nicotinate achieved 85% yield using continuous flow reactors .

Basic: What are the reported biological activities of related compounds?

  • Anticancer : Pyridine-3-carboxylic acid derivatives inhibit tyrosine kinases (e.g., VEGFR-2) with IC₅₀ values <100 nM .
  • Antimicrobial : Fluorophenyl groups enhance activity against Gram-positive bacteria (MIC ~2 µg/mL) .
  • Anti-inflammatory : Carboxylic acid moieties suppress COX-2 expression in murine models .

Contradiction Note : Some studies report conflicting cytotoxicity data due to variations in cell lines (e.g., HeLa vs. MCF-7) .

Advanced: How to design SAR studies for this compound?

  • Core modifications : Compare pyridine (Planar) vs. pyrrolidine (Non-planar) rings to assess conformational flexibility .
  • Substituent effects : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 5-position .
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve membrane permeability .

Data Analysis : Use ANOVA to statistically validate potency differences between analogs (p < 0.05) .

Basic: What safety precautions are required during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose as hazardous waste .

Regulatory Note : Not listed in TSCA; comply with local guidelines for research use .

Advanced: How to resolve discrepancies in reported melting points?

  • Polymorphism : Different crystalline forms (e.g., Form I vs. Form II) can alter melting points. Characterize via PXRD .
  • Impurity profiling : Trace solvents (e.g., DMF) may depress melting points. Use DSC with >99% purity samples .
  • Inter-lab variability : Calibrate equipment using USP standards (e.g., caffeine or indium) .

Example : A 5-(trifluoromethyl)pyridine analog showed mp 287.5–293.5°C after recrystallization from ethanol .

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